

DMPT versus betaine feeding stimulant efficacy

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Compound Focus: Dimethylpropiothetin

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Comparative Overview: DMPT vs. Betaine

The table below synthesizes the core characteristics and experimental data for DMPT and Betaine based on current research.

Feature	Dimethyl- β -propiothetin (DMPT)	Betaine (Trimethylglycine)
Primary Role	Powerful feeding stimulant & attractant [1] [2] [3]	Osmolyte & methyl group donor [4]
Source	Natural compound found in marine algae [5] [2]	Derived from sugar beet processing by-products [4] [2]
Mechanism of Action	Stimulates smell and taste to increase appetite [2]. May enhance antioxidant capacity & intestinal structural integrity [1].	Acts as an osmolyte (regulating cell hydration) and a methyl donor in one-carbon metabolism. Can improve nutrient digestibility [4] [6].

| **Reported Efficacy** | - **Grass Carp**: Improved FI, PWG, digestive enzyme activity, and intestinal health [1].

- **Chinese Mitten Crab**: Increased weight gain & feeding rate at 0.08% supplementation [3].
- Considered "the best feed-inducing stimulant ever tested" in some lab/field trials [5]. | - **Rainbow Trout**: Reported to increase weight and feed conversion rate by nearly 20% [2].

- Effects can be species and condition-specific (e.g., showed no improvement in laying hens under heat stress) [6]. | | **Optimal Dosage (Examples)** | - **On-growing Grass Carp:** 147.4 - 193.8 mg/kg diet (all-plant protein) [1].
- **Chinese Mitten Crab:** 0.08% of the diet [3].
- **Hook Bait (non-feed use):** 0.7-2.5 g/kg dry mix [5]. | Highly variable by species and context. In **poultry drinking water**, a study used 0.55 g/L with no significant mitigation of heat stress effects [6]. |

Detailed Experimental Data and Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies.

DMPT in Plant-Based Diets for Grass Carp [1]

- **Experimental Subjects:** On-growing grass carp (*Ctenopharyngodon idella*).
- **Dietary Design:** Fish were fed either a fishmeal (FM) control diet or an all-plant protein diet supplemented with DMPT at various levels (0, 100, 150, 200, 250, 300 mg/kg diet).
- **Key Parameters Measured:**
 - **Growth Performance:** Final body weight (FBW), percent weight gain (PWG), specific growth rate (SGR), feed intake (FI).
 - **Digestive Capacity:** Activities of protease, lipase, and amylase in the intestine.
 - **Intestinal Health:** Oxidative damage markers (protein carbonyl, malondialdehyde), antioxidant enzyme activities and gene expression related to the Nrf2 signaling pathway.
- **Core Findings:** DMPT supplementation reversed the negative effects of the all-plant protein diet. It significantly increased FI, growth performance, and digestive enzyme activities. It also reduced oxidative damage and enhanced the intestinal antioxidant capacity. The **optimal supplementation level** was determined to be **147.4 to 193.8 mg/kg** diet based on PWG and oxidative damage indices.

Comparative Study of Four Attractants in Chinese Mitten Crab [3]

- **Experimental Subjects:** Juvenile Chinese mitten crabs (*Eriocheir sinensis*).
- **Dietary Design:** Nine diets were tested: a control, and diets supplemented with one of four attractants (Squid paste, Glutamic acid, Nucleotides, DMPT) at different dosages. DMPT was tested at 0.04%, 0.08%, and 0.12%.
- **Key Parameters Measured:**
 - **Growth Performance:** Weight gain (WG), specific growth rate (SGR), molting frequency (MF).

- **Feeding Behavior:** Feeding rate.
- **Gene Expression:** Appetite-related genes (e.g., *neuropeptide Y*).
- **Core Findings:** All attractants improved growth compared to the control. At their optimal doses, the order of weight gain was: **0.05% Nucleotides > 0.08% DMPT > 4.00% Squid Paste > 1.00% Glutamic Acid**. DMPT effectively increased the feeding rate and expression of appetite-stimulating genes.

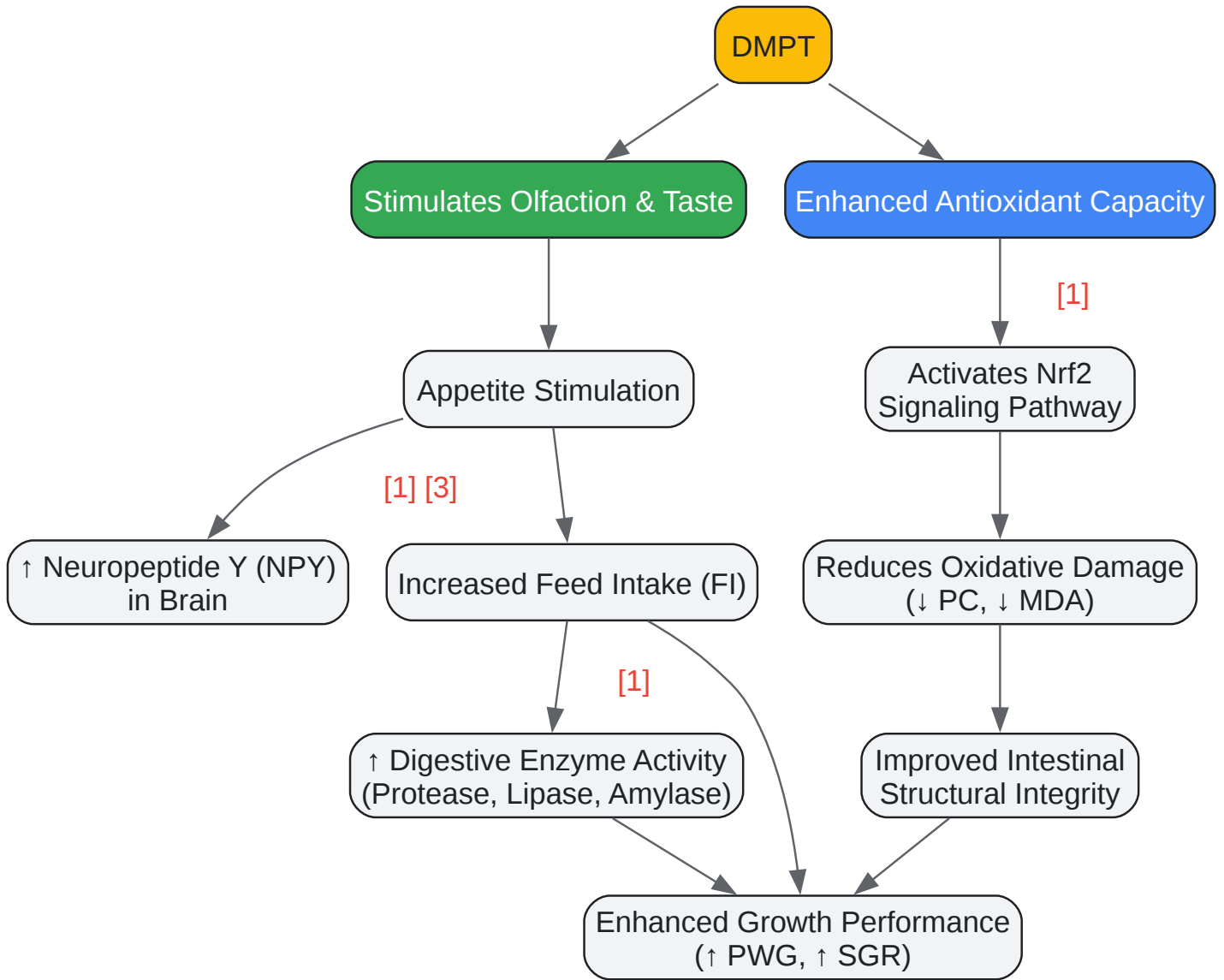
Betaine in Laying Hens Under Heat Stress [6]

- **Experimental Subjects:** ISA Brown and Lohmann LSL classic laying hens.
- **Experimental Design:** Hens were subjected to cyclic heat stress (32°C for 6h/day). During stress, they received one of four treatments: control, feed restriction, betaine in drinking water (0.55 g/L), or a combination of feed restriction and betaine.
- **Key Parameters Measured:** Laying rate, egg mass, average daily feed intake, eggshell quality, blood parameters, body temperature, oxidative stress marker (malondialdehyde).
- **Core Findings:** Under the conditions of this study, **betaine supplementation in water did not improve** laying performance, egg quality, or body temperature during acute or chronic heat stress. This highlights that betaine's efficacy is not universal and can be context-dependent.

Molecular Mechanisms and Pathways

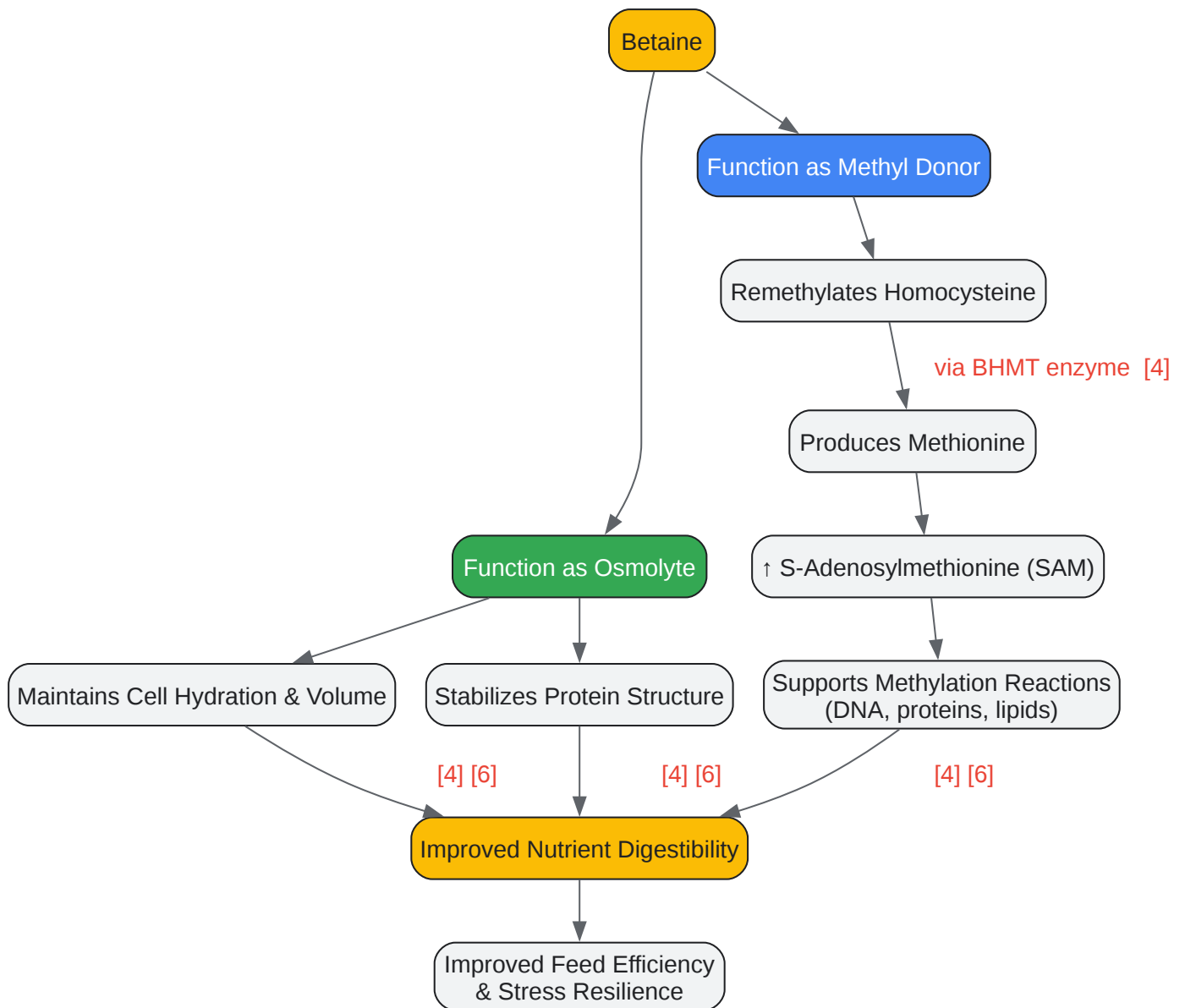
The following diagrams illustrate the primary functional pathways through which DMPT and Betaine exert their effects, based on the reviewed literature.

DMPT's Proposed Action Pathway



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Betaine's Primary Functional Pathways



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Key Conclusions for Research and Development

- **Primary Use Case:** If your primary goal is to **enhance the palatability and immediate feed intake** of aquafeeds, especially those with less palatable plant-based ingredients, **DMPT has stronger and more direct evidence** as a feeding stimulant [1] [2] [3].
- **Multifunctional Benefits:** If you are looking for a broader-spectrum additive that supports **osmotic balance, methyl group metabolism, and overall metabolic health**, particularly under stress conditions, **betaine** is a well-established candidate [4].
- **Context is Critical:** The efficacy of both compounds is highly influenced by species, life stage, dietary composition, and environmental conditions. Betaine's lack of effect in the laying hen study [6] underscores the necessity for **species-specific validation**.
- **Synergy Potential:** While not directly compared in a single study, their distinct mechanisms suggest a potential for synergistic effects when used in combination, which could be a valuable area for further investigation.

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